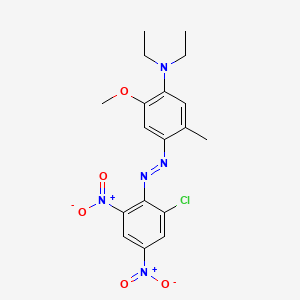
4-((2-Chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-5-methyl-o-anisidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-5-methyl-o-anisidine is an organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-5-methyl-o-anisidine typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-chloroaniline to form 2-chloro-4,6-dinitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid under cold conditions to form the diazonium salt. The diazonium salt is subsequently coupled with N,N-diethyl-5-methyl-o-anisidine in an alkaline medium to yield the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-5-methyl-o-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-((2-Chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-5-methyl-o-anisidine has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in their chemical and physical properties. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and structure. The exact molecular pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-Chloro-4,6-dinitrophenyl)azo)-N,N-diethylbenzenamine
- 4-((2-Chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxyaniline
Uniqueness
4-((2-Chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-5-methyl-o-anisidine stands out due to its specific substitution pattern on the aromatic rings, which imparts unique color properties and stability. Its methyl and methoxy groups enhance its solubility and compatibility with various substrates, making it a preferred choice in many industrial applications.
Propiedades
Número CAS |
69938-68-7 |
|---|---|
Fórmula molecular |
C18H20ClN5O5 |
Peso molecular |
421.8 g/mol |
Nombre IUPAC |
4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C18H20ClN5O5/c1-5-22(6-2)15-7-11(3)14(10-17(15)29-4)20-21-18-13(19)8-12(23(25)26)9-16(18)24(27)28/h7-10H,5-6H2,1-4H3 |
Clave InChI |
BXFGUKZOMXCIDY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C(=C1)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


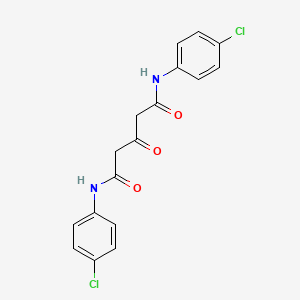
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)
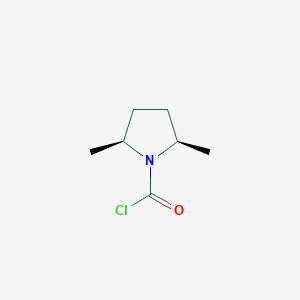


![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14457420.png)

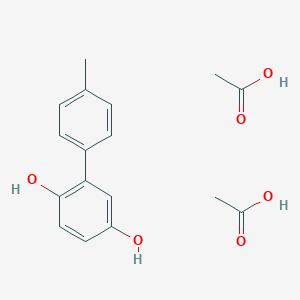
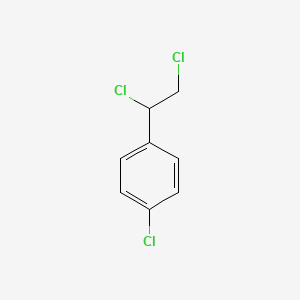
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)


![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)

